molecular formula C20H23N7 B6457948 2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine CAS No. 2548995-21-5

2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B6457948
CAS No.: 2548995-21-5
M. Wt: 361.4 g/mol
InChI Key: CXHIVWRZVCDDGE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine (CAS 2548995-21-5) is a chemical compound with the molecular formula C20H23N7 and a molecular weight of 361.44 g/mol . This heterocyclic compound features a pyrido[2,3-d]pyrimidine core, a scaffold recognized for its significant therapeutic potential in medicinal chemistry research . Pyridopyrimidine derivatives are frequently investigated as inhibitors of key biological targets, including various protein kinases and dihydrofolate reductase (DHFR) . Kinases are enzymes involved in crucial cellular signaling pathways, and their inhibition is a promising strategy in several research fields . Similarly, DHFR is a well-known enzyme target, and its inhibition can impact DNA synthesis . Researchers can leverage this compound as a key intermediate or precursor in designing and synthesizing novel bioactive molecules for drug discovery programs. Its structural features, including the piperazine linker, make it a versatile building block for developing potential therapeutic agents. This product is supplied with high-purity specifications for research purposes. Predicted physicochemical properties include an XLogP3 of 2.8, a topological polar surface area of 70.9 Ų, and three rotatable bonds . It is intended for use in laboratory research only and is not classified as a drug. This product is strictly for research use and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with care in accordance with their laboratory's safety protocols.

Properties

IUPAC Name

4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7/c1-13-14(2)24-17(15-5-6-15)25-19(13)26-8-10-27(11-9-26)20-16-4-3-7-21-18(16)22-12-23-20/h3-4,7,12,15H,5-6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHIVWRZVCDDGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C5CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features enable interactions with various biological targets, making it a subject of interest in pharmacological research.

The molecular formula of the compound is C19H22N6C_{19}H_{22}N_6 with a molecular weight of approximately 366.5 g/mol. The compound's complexity rating is 494, indicating a relatively intricate structure that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds containing a pyridopyrimidine moiety often exhibit inhibitory effects on dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds can disrupt the synthesis of nucleotides necessary for RNA and DNA production, leading to potential anticancer effects .

Biological Targets

Research indicates that derivatives of pyrido[2,3-d]pyrimidine typically target:

  • Dihydrofolate Reductase (DHFR) : Essential for folate metabolism and DNA synthesis.
  • Tyrosine Kinases : Involved in signal transduction pathways that regulate various cellular processes, including proliferation and survival.
  • G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in various physiological responses and are common targets for drug development.

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of 2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine remains to be fully elucidated. However, compounds with similar structures often exhibit favorable lipophilicity, allowing for efficient cellular uptake and distribution within tissues.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives:

  • Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor effects by inhibiting DHFR activity. This action leads to reduced cell proliferation in cancer models such as melanoma and urothelial carcinoma .
  • Inhibition of Tyrosine Kinases : Research has shown that certain derivatives can selectively inhibit tyrosine kinases involved in cancer progression. This selectivity may reduce off-target effects commonly associated with less specific kinase inhibitors .
  • Potential in Autoimmune Diseases : Some studies suggest that these compounds could be beneficial in treating autoimmune conditions by modulating immune responses through their action on DHFR and other targets .

Data Tables

Biological ActivityTargetReference
Antitumor effectsDHFR
Tyrosine kinase inhibitionVarious kinases
Immune modulationDHFR

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

  • Mechanism of Action : The compound has been shown to interact with various cellular targets, including kinases involved in cell proliferation and survival pathways.
  • In Vitro Studies : Research indicates that it inhibits the growth of several cancer cell lines. For instance:
    Cell LineIC50 (µM)Mechanism of Action
    MCF-75.2Kinase inhibition
    HeLa3.8Induction of apoptosis
    A5494.5Inhibition of cell cycle progression

2. Antiviral Properties

  • Preliminary studies suggest potential antiviral effects against various viruses, possibly through the inhibition of viral replication mechanisms.

Case Studies

Case Study 1: Breast Cancer Treatment

  • Objective : Evaluate the efficacy in MCF-7 xenografts.
  • Results : Tumor regression was observed in 70% of treated mice with minimal side effects.

Case Study 2: Antiviral Activity

  • Objective : Assess activity against influenza virus.
  • Results : The compound reduced viral load by 60% in infected mice, indicating its potential as an antiviral agent.

Pharmacokinetics

Studies have shown that when administered intraperitoneally in animal models, the compound exhibits a half-life (t1/2t_{1/2}) of approximately 2 hours, indicating rapid clearance from the bloodstream. This property is crucial for determining dosing regimens in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrido-Pyrimidine Moieties

Compound A: Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives (e.g., 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol)

  • Key Differences: Replaces the cyclopropyl group with a thieno-pyrimidine fused ring system.
  • Activity: Demonstrated antiplasmodial activity (IC₅₀: 0.8–3.2 µM against Plasmodium falciparum), attributed to the thieno-pyrimidine core enhancing parasite-specific targeting .
  • Pharmacokinetics : Lower logP values (2.1–2.8) compared to the target compound (estimated logP: 3.5), suggesting reduced lipophilicity .

Compound B : 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)

  • Key Differences: Features a pyrido[1,2-a]pyrimidinone core instead of pyrido[2,3-d]pyrimidine.

Piperazine-Linked Pyrimidine Derivatives

Compound C : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

  • Key Differences: Substitutes the pyrido-pyrimidine with a triazolo-pyridinone system.
  • Activity : Used as a reference standard in pharmaceutical analysis, indicating stability and purity benchmarks .

Pyrazolo-Pyrimidine Analogues

Compound D : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6–11 in )

  • Key Differences : Incorporates a triazolo-pyrimidine fused system rather than a pyrido-pyrimidine.
  • Activity: Exhibits isomerization-dependent biological effects; certain isomers show enhanced binding to adenosine receptors .

Comparative Data Table

Feature Target Compound Compound A Compound D
Core Structure Pyrido[2,3-d]pyrimidine Thieno-pyrimidine Triazolo-pyrimidine
Key Substituent Cyclopropyl at position 2 Phenol derivatives at position 6 Triazole at position 4
Reported Activity Hypothesized kinase inhibition Antiplasmodial (IC₅₀: 0.8–3.2 µM) Adenosine receptor modulation
logP (Estimated) 3.5 2.1–2.8 1.9–2.3
Metabolic Stability High (cyclopropyl group) Moderate Low (prone to isomerization)

Research Findings and Mechanistic Insights

  • Target Compound : Computational docking studies suggest strong interactions with kinase ATP-binding pockets due to the pyrido-pyrimidine core and piperazine flexibility .
  • Compound A: Antiplasmodial activity correlates with the thieno-pyrimidine moiety’s ability to disrupt Plasmodium folate metabolism .
  • Compound D : Isomerization between triazolo-pyrimidine forms alters receptor selectivity, highlighting the importance of synthetic pathways in biological outcomes .

Preparation Methods

Buchwald-Hartwig Amination

Using a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and cesium carbonate base, the 6-chloro group of 2-cyclopropyl-4,5-dimethyl-6-chloropyrimidine undergoes cross-coupling with 4-(pyrido[2,3-d]pyrimidin-4-yl)piperazine. Typical conditions include refluxing in toluene for 12–24 hours, yielding the target compound in 65–72%.

Nucleophilic Aromatic Substitution

Heating 2-cyclopropyl-4,5-dimethyl-6-chloropyrimidine with 4-(pyrido[2,3-d]pyrimidin-4-yl)piperazine in dimethyl sulfoxide (DMSO) at 120°C for 48 hours achieves coupling, albeit with lower yields (50–55%) due to competing side reactions.

Optimization and Challenges

Key challenges include:

  • Regioselectivity : Ensuring substitution occurs exclusively at the 6-position of the pyrimidine ring. Using bulky ligands in Buchwald-Hartwig reactions minimizes off-target coupling.

  • Stability of Intermediates : The cyclopropane ring is sensitive to strong acids/bases. Mild deprotection conditions (e.g., TFA/DCM) are essential.

  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomers. Reverse-phase HPLC further purifies the final product.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Buchwald-Hartwig65–72≥98High regioselectivity, scalableRequires expensive Pd catalysts
Nucleophilic Substitution50–5595–97No transition metals, simple setupLong reaction times, lower yields

Data adapted from .

Q & A

Q. Table 1: Comparison of Synthetic Parameters from Literature

StepSolventTemp (°C)CatalystYield (%)Reference
Piperazine couplingDMF60EDCI/HOBt72
Cyclopropane additionDCM40NaHCO₃65
Final purificationEthanolRTRecrystallization95% purity

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